AP30663

KCa2 channel inhibition IC50 negative allosteric modulator

AP30663 is a clinically validated, selective negative allosteric modulator of KCa2/SK channels. Unlike conventional antiarrhythmics, it converts vernakalant-resistant AF and prolongs atrial refractoriness without QT prolongation. Phase 2 trials show 42-55% cardioversion within 90 minutes with placebo-like safety. Ideal for translational AF research and second-line therapy development.

Molecular Formula C20H18F3N5O
Molecular Weight 401.4 g/mol
Cat. No. B12366938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP30663
Molecular FormulaC20H18F3N5O
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCN(CC#N)C(=O)CC(C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=CC=CC=C3N2
InChIInChI=1S/C20H18F3N5O/c1-28(10-9-24)18(29)12-17(13-5-4-6-14(11-13)20(21,22)23)27-19-25-15-7-2-3-8-16(15)26-19/h2-8,11,17H,10,12H2,1H3,(H2,25,26,27)/t17-/m0/s1
InChIKeyKPVQYQOKIIKXMI-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AP30663: KCa2 Channel Negative Allosteric Modulator for Atrial Fibrillation Research and Cardioversion


AP30663 is a selective, small-molecule negative allosteric modulator of the small conductance calcium-activated potassium channel (KCa2/SK channel) [1]. It is under clinical investigation for pharmacological conversion of atrial fibrillation (AF) [2] and has demonstrated efficacy in converting vernakalant-resistant AF in preclinical models [3].

Why AP30663 Cannot Be Substituted with Generic KCa2 Inhibitors: Evidence of Differentiated Pharmacology


AP30663 exhibits a distinct pharmacological profile compared to other KCa2 channel inhibitors (e.g., NS8593, AP14145, ICA) and antiarrhythmic agents (e.g., vernakalant, dofetilide). It acts as a negative allosteric modulator that shifts calcium sensitivity [1], demonstrates a unique ion channel selectivity profile [2], and has shown clinical efficacy in AF cardioversion where placebo failed [3]. These quantitative differences preclude simple substitution.

Quantitative Evidence for AP30663 Differentiation: Comparator-Based Performance Metrics


Superior Potency: AP30663 IC50 vs. AP14145 on KCa2 Channels

AP30663 demonstrates higher potency as a KCa2 channel inhibitor compared to the analog AP14145. The IC50 of AP30663 for KCa2 channels is 0.77 ± 0.13 μM [1], whereas AP14145 has an IC50 of 1.1 μM for KCa2.2 and KCa2.3 channels [2]. This represents a 1.4-fold improvement in potency.

KCa2 channel inhibition IC50 negative allosteric modulator

Selective Ion Channel Profile: Minimal Off-Target Activity vs. Other Cardiac Channels

AP30663 exhibits a highly selective profile, with no or minor effects on a panel of other cardiac ion channels, including hERG (IKr), KV7.1/KCNE1 (IKs), KV4.3/KChiP2 (Ito), Kir2.1 (IK1), Kir3.1/Kir3.4 (IKACh), KV1.5 (IKur), NaV1.5 (INa), and CaV1.2 (ICa) [1]. In contrast, other KCa2 inhibitors like NS8593 have been reported to inhibit TRPM7 channels (IC50 = 1.6 µM) [2], indicating a broader off-target profile.

ion channel selectivity hERG cardiac safety

Clinical AF Cardioversion Efficacy: AP30663 vs. Placebo in Phase 2 Trial

In a randomized phase 2 trial, AP30663 achieved cardioversion from AF to sinus rhythm within 90 minutes in 42% (5/12) of patients at 3 mg/kg and 55% (12/22) at 5 mg/kg, compared to 0% (0/25) with placebo [1]. The probability of superiority over placebo exceeded 99.9% for both doses.

atrial fibrillation cardioversion phase 2 clinical trial

Conversion of Vernakalant-Resistant AF: Preclinical Evidence in Conscious Pigs

In a conscious pig model, AP30663 (20 mg/kg) converted vernakalant-resistant persistent AF to sinus rhythm in 6 out of 10 animals (60%) during a 60-minute infusion [1]. Vernakalant, an approved AF conversion agent, had previously failed in these animals. Additionally, 4 of the 6 converted pigs were protected against reinduction of AF by burst pacing.

vernakalant-resistant atrial fibrillation in vivo cardioversion

Atrial Refractory Period Prolongation: Dose-Response vs. QT Interval Effects

AP30663 prolonged the atrial effective refractory period (AERP) in a dose-dependent manner in conscious pigs. At 5 mg/kg, AERP increased by 35 ± 6 ms from baseline, while the QT interval corrected for heart rate (QTc) increased by only 7.3 ± 1.7 ms (not statistically significant, p=0.277) [1]. At 10 mg/kg, AERP increased by 43 ± 8 ms, with QTc change of 3.5 ± 3.1 ms (p=0.864). In contrast, the IKr inhibitor dofetilide prolongs QTcB without significantly affecting AERP in guinea pig models [2].

atrial effective refractory period QTc interval atrial selectivity

Mechanism of Action: Negative Allosteric Modulation with Calcium-Dependence Shift

AP30663 acts as a negative allosteric modulator of KCa2 channels, shifting the calcium activation curve rightward. In inside-out patch clamp recordings, the EC50 for calcium increased from 0.43 ± 0.02 μM (control) to 1.37 ± 0.05 μM in the presence of 7 μM AP30663 [1]. This mechanism contrasts with pore blockers like NS8593, which inhibit channel gating via interaction with the inner pore vestibule [2].

negative allosteric modulator calcium sensitivity SK channel gating

Optimal Use Cases for AP30663 Based on Differentiated Evidence


Pharmacological Cardioversion of Recent-Onset Atrial Fibrillation

AP30663 is ideally suited for clinical and translational studies investigating acute conversion of AF to sinus rhythm, particularly in patient populations where rapid intravenous administration is feasible. The phase 2 trial demonstrated significant cardioversion rates (42-55%) within 90 minutes, with a favorable adverse event profile comparable to placebo [1].

Overcoming Vernakalant-Resistant Atrial Fibrillation

Preclinical evidence shows that AP30663 effectively converts AF that is unresponsive to vernakalant, an approved antiarrhythmic agent [2]. This scenario is critical for developing second-line treatment strategies and understanding mechanisms of drug resistance.

Atrial-Selective Electrophysiology Research

Researchers investigating atrial-selective ion channel modulation can utilize AP30663 to prolong the atrial effective refractory period without significantly affecting ventricular repolarization (QTc). At 5 mg/kg in pigs, AP30663 increased AERP by 35 ms while QTc change was minimal and non-significant [3], enabling studies of atrial-specific antiarrhythmic mechanisms.

Mechanistic Studies of KCa2 Channel Allosteric Modulation

AP30663 serves as a valuable tool compound for investigating negative allosteric modulation of KCa2 channels. Its ability to shift the calcium dependence of channel activation (EC50 shift from 0.43 to 1.37 μM at 7 μM AP30663) provides a defined pharmacological profile for structure-function and signaling studies [4].

Technical Documentation Hub

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